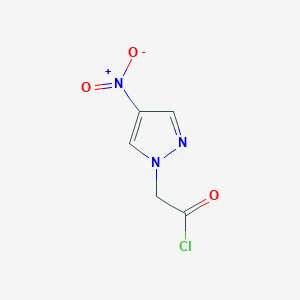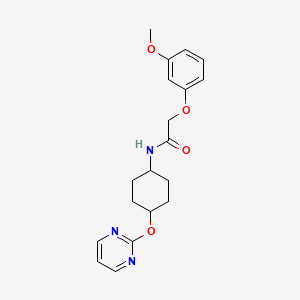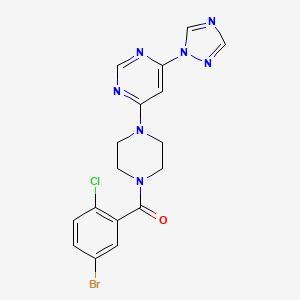
N-(2-methoxy-5-methylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-5-methylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide, also known as TAK-915, is a small molecule that has been developed as a potential treatment for cognitive disorders such as Alzheimer's disease and schizophrenia. TAK-915 acts as a selective antagonist of the GABA-A α5 receptor subtype, which is involved in cognitive function and memory.
Wirkmechanismus
N-(2-methoxy-5-methylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide acts as a selective antagonist of the GABA-A α5 receptor subtype, which is predominantly expressed in the hippocampus and is involved in cognitive function and memory. By blocking this receptor subtype, N-(2-methoxy-5-methylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide enhances the activity of other receptors that are involved in memory formation, such as the NMDA receptor (Yamamoto et al., 2015).
Biochemical and physiological effects:
In addition to its effects on cognitive function, N-(2-methoxy-5-methylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide has been shown to have other biochemical and physiological effects. For example, a study published in the Journal of Pharmacology and Experimental Therapeutics showed that N-(2-methoxy-5-methylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide increased the release of acetylcholine in the prefrontal cortex, which is involved in attention and working memory (Kawaura et al., 2016).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-methoxy-5-methylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide as a research tool is its selectivity for the GABA-A α5 receptor subtype, which allows for more precise manipulation of this receptor subtype in animal models. However, one limitation is that N-(2-methoxy-5-methylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide has a relatively short half-life in vivo, which may limit its usefulness in certain experimental paradigms (Yamamoto et al., 2015).
Zukünftige Richtungen
There are several potential future directions for research on N-(2-methoxy-5-methylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide. One area of interest is the development of more potent and selective analogs of N-(2-methoxy-5-methylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide that could be used as therapeutic agents. Another area of interest is the investigation of the long-term effects of N-(2-methoxy-5-methylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide on cognitive function and memory in animal models. Additionally, studies could explore the potential of N-(2-methoxy-5-methylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide in combination with other drugs or therapies for cognitive disorders.
Synthesemethoden
The synthesis of N-(2-methoxy-5-methylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The process has been described in detail in a patent application by Takeda Pharmaceutical Company Limited (WO 2017/011412 A1).
Wissenschaftliche Forschungsanwendungen
N-(2-methoxy-5-methylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide has been the subject of several scientific studies aimed at understanding its mechanism of action and potential therapeutic applications. One study published in the journal Neuropharmacology demonstrated that N-(2-methoxy-5-methylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide improved cognitive function in rats with impaired memory, suggesting that it could be a promising treatment for cognitive disorders (Yamamoto et al., 2015).
Eigenschaften
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-11-5-6-14(21-2)13(8-11)18-17(20)10-12-9-15(22-19-12)16-4-3-7-23-16/h3-9H,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMSHJQMBKSNKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CC2=NOC(=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-Aminopropyl(hydroxy)phosphoryl]-2-methylpropanoic acid](/img/structure/B2791664.png)
![2-(4-methoxyphenyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2791666.png)

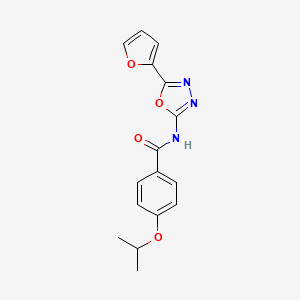

![Methyl 4-[(1R)-1-aminoethyl]-2-methylbenzoate;hydrochloride](/img/structure/B2791676.png)
![N-(2-methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2791677.png)

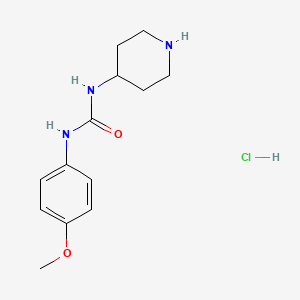
![3-[methyl(phenylsulfonyl)amino]-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2791681.png)
